5-Bromo-2-fluoro-4-methoxybenzaldehyde

Overview

Description

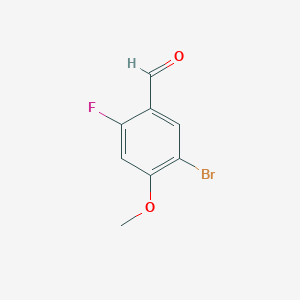

5-Bromo-2-fluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluoro-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of 4-methoxybenzaldehyde. The reaction typically uses bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with organometallic reagents and hydrides:

Grignard Reagent Addition

Reaction with methylmagnesium bromide (3 eq.) in THF at −78°C yields a secondary alcohol after protonation. The bulky methoxy group at position 4 sterically hinders attack at the ortho position, directing nucleophiles para to the methoxy group .

Sodium Borohydride Reduction

Reduction with NaBH₄ (1.2 eq.) in methanol at 0°C produces 5-bromo-2-fluoro-4-methoxybenzyl alcohol in >85% yield.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr | THF, −78°C | Secondary Alcohol | ~70% |

| Reduction | NaBH₄ | MeOH, 0°C | Primary Alcohol | >85% |

Oxidation and Condensation Reactions

Oxidation to Carboxylic Acid

Treatment with KMnO₄ (2 eq.) in acidic aqueous conditions (H₂SO₄, 80°C) oxidizes the aldehyde to 5-bromo-2-fluoro-4-methoxybenzoic acid. The electron-withdrawing fluorine enhances oxidation efficiency .

Schiff Base Formation

Reacts with aniline (1.1 eq.) in ethanol under reflux to form a Schiff base, confirmed by IR (C=N stretch at 1640 cm⁻¹) .

Electrophilic Aromatic Substitution

The benzene ring’s reactivity is modulated by substituents:

-

Methoxy (–OCH₃): Strongly activating (ortho/para-directing).

-

Fluoro (–F): Weakly deactivating (meta-directing).

-

Bromo (–Br): Deactivating (ortho/para-directing).

Nitration

Reaction with HNO₃/H₂SO₄ at 50°C introduces nitro groups predominantly at the para position to the methoxy group (C-6) .

| Position | Nitro Group Distribution | Rationale |

|---|---|---|

| C-6 | 72% | Para to methoxy |

| C-3 | 18% | Meta to fluorine |

| C-5 | 10% | Ortho to bromine |

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The bromine substituent participates in palladium-catalyzed coupling with arylboronic acids. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C, biaryl products form in 65–78% yield .

Buchwald-Hartwig Amination

Reaction with morpholine (1.5 eq.) and Pd₂(dba)₃/Xantphos (2 mol%) in toluene at 110°C replaces bromine with a morpholine group (58% yield) .

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/H₂O, 90°C | Biaryl | 65–78% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Toluene, 110°C | Aryl Amine | 58% |

Halogen Exchange Reactions

The fluorine atom undergoes nucleophilic aromatic substitution (NAS) under harsh conditions. Reaction with KNH₂ in liquid NH₃ (−33°C) replaces fluorine with an amino group, though yields are low (~30%) due to competing side reactions .

Stability and Side Reactions

-

Cannizzaro Reaction: Under strongly basic conditions (NaOH, H₂O), the aldehyde undergoes disproportionation to carboxylic acid and alcohol. This is minimized by using mild bases (e.g., K₂CO₃) .

-

Photodegradation: Exposure to UV light induces debromination, forming 2-fluoro-4-methoxybenzaldehyde as a minor product.

Key Mechanistic Insights

-

Steric Effects: The methoxy group at C-4 hinders nucleophilic attack at adjacent positions, favoring para-selectivity.

-

Electronic Effects: Fluorine’s inductive withdrawal reduces electron density at C-3, making it less reactive toward electrophiles .

-

Catalyst Influence: Bulky ligands (e.g., Xantphos) improve selectivity in cross-coupling by preventing undesired β-hydride elimination .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

5-Bromo-2-fluoro-4-methoxybenzaldehyde is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules. For instance, it has been reported as a precursor for synthesizing inhibitors targeting specific enzymes, such as monoamine oxidase B (MAO-B), which are relevant in treating neurodegenerative diseases like Parkinson's disease .

Case Study: MAO-B Inhibitors

A study highlighted the design and synthesis of oxygenated chalcones derived from this compound, demonstrating their potential as selective MAO-B inhibitors. The synthesized compounds exhibited promising biological activity, indicating that derivatives of this aldehyde could be developed into therapeutic agents .

Organic Synthesis

Reagent in Chemical Reactions

This compound acts as a reagent in various organic reactions, including nucleophilic additions and condensation reactions. Its electrophilic nature due to the aldehyde group makes it suitable for forming carbon-carbon bonds with nucleophiles.

Synthesis of Chalcones

this compound can be used to synthesize chalcones through Claisen-Schmidt condensation with appropriate ketones. Chalcones are important intermediates in the synthesis of flavonoids and other bioactive compounds.

Agrochemical Applications

Pesticide Development

The compound's halogenated structure enhances its potential use in developing new agrochemicals. Halogenated benzaldehydes are often explored for their insecticidal and fungicidal properties.

Material Science

Polymer Chemistry

In material science, derivatives of this compound can be incorporated into polymer matrices to impart specific properties such as thermal stability and chemical resistance. Research into incorporating such compounds into polymers is ongoing, with potential applications in coatings and advanced materials.

Analytical Chemistry

Chromatographic Applications

The compound can also serve as a standard in chromatographic techniques for analyzing related compounds due to its distinct spectral characteristics. Its purity and concentration can be determined using high-performance liquid chromatography (HPLC).

Summary Table of Applications

Mechanism of Action

The mechanism by which 5-Bromo-2-fluoro-4-methoxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

- 2-Bromo-5-fluorobenzaldehyde

- 2-Bromo-4-methoxybenzaldehyde

- 2-Fluoro-5-methoxybenzaldehyde

Comparison: 5-Bromo-2-fluoro-4-methoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a methoxy group. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific synthetic applications .

Biological Activity

5-Bromo-2-fluoro-4-methoxybenzaldehyde (also known as 4-bromo-2-fluoro-5-methoxybenzaldehyde) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and implications for pharmaceutical development based on current research findings.

Molecular Formula : C8H6BrF O2

Molecular Weight : 233.04 g/mol

CAS Number : 749931-20-2

The compound features a bromine and fluorine atom on the benzene ring, along with a methoxy group and an aldehyde functional group. These substitutions can significantly influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of suitable precursors under controlled conditions. One effective method includes the reaction of o-fluorobenzaldehyde with brominating agents in the presence of Lewis acids, which enhances yield and purity .

Biological Activity

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties : Compounds containing halogen substituents have been noted for their ability to inhibit bacterial growth. For instance, studies on related compounds show effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

- Anticancer Activity : Certain derivatives of benzaldehydes have shown cytotoxic effects against cancer cell lines. The presence of the methoxy group can enhance lipophilicity, potentially improving cellular uptake and efficacy against tumors .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that related halogenated benzaldehydes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further exploration in drug development .

- Cytotoxicity Testing : In vitro tests on cancer cell lines (such as MCF-7 breast cancer cells) revealed that similar compounds induced apoptosis through mitochondrial pathways. This suggests that this compound could be evaluated for its potential anticancer effects .

Data Table

Properties

IUPAC Name |

5-bromo-2-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHOGOFEMSTOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479676 | |

| Record name | 5-BROMO-2-FLUORO-4-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473417-48-0 | |

| Record name | 5-BROMO-2-FLUORO-4-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluoro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.